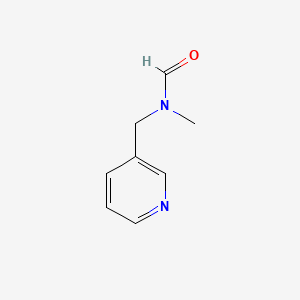
N-Methyl-N-(3-pyridinylmethyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(3-pyridinylmethyl)formamide is an organic compound with the molecular formula C8H10N2O It is a formamide derivative where the formamide group is substituted with a methyl group and a 3-pyridinylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-N-(3-pyridinylmethyl)formamide can be synthesized through several methods. One common synthetic route involves the reaction of N-methylformamide with 3-pyridinemethanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C and the reaction time ranging from 4 to 6 hours. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product. The scalability of the process allows for large-scale production to meet the demands of various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(3-pyridinylmethyl)formamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of N-methyl-N-(3-pyridinylmethyl)amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsaqueous or organic solvent, room temperature to 50°C.
Reduction: Lithium aluminum hydride; conditionsanhydrous ether, room temperature to reflux.
Substitution: Amines, alcohols; conditionsorganic solvent, mild heating (40-60°C).
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Methyl-N-(3-pyridinylmethyl)amine.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(3-pyridinylmethyl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(3-pyridinylmethyl)formamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-(2-pyridyl)formamide: Similar structure but with the pyridine ring attached at the 2-position.
N-Methylformamide: Lacks the pyridinylmethyl group, simpler structure.
N-Formylmethylamine: Similar to N-Methylformamide but with a formyl group instead of a formamide group.
Uniqueness
N-Methyl-N-(3-pyridinylmethyl)formamide is unique due to the presence of the 3-pyridinylmethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(7-11)6-8-3-2-4-9-5-8/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCZNEQPIKUKGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














